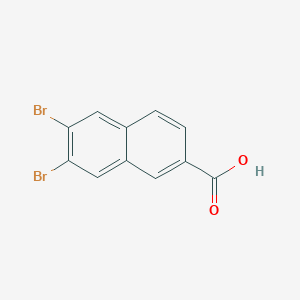

6,7-Dibromo-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUXMZSECRBNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855804 | |

| Record name | 6,7-Dibromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131331-19-6 | |

| Record name | 6,7-Dibromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dibromo-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 6,7-Dibromo-2-naphthoic acid, a potentially valuable intermediate in the fields of medicinal chemistry and materials science. In the absence of a well-established, direct synthetic protocol, this document outlines a rational, multi-step approach commencing from the readily available starting material, 2-methylnaphthalene. The guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental procedures grounded in analogous, well-documented reactions. Furthermore, it includes quantitative data tables, visual representations of the synthetic workflow, and a curated list of authoritative references to support the proposed methodology.

Introduction

Naphthalene-based carboxylic acids and their halogenated derivatives are a cornerstone in the synthesis of a diverse array of organic molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. The specific substitution pattern on the naphthalene core dictates the molecule's physicochemical properties and its utility as a synthon. This compound, with its distinct arrangement of bromo- and carboxylic acid functionalities, represents a versatile building block for the construction of more complex molecular architectures. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation or other derivatizations. This guide proposes a logical and feasible synthetic pathway to access this target molecule, providing the necessary technical details for its practical implementation in a laboratory setting.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be strategically approached in two key stages: the selective di-bromination of a suitable naphthalene precursor, followed by the introduction of the carboxylic acid functionality. For this proposed synthesis, 2-methylnaphthalene is selected as the starting material due to its commercial availability and the potential for the methyl group to be oxidized to a carboxylic acid in the final step.

The overall proposed synthetic transformation is as follows:

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 6,7-Dibromo-2-methylnaphthalene

The critical step in this synthesis is the regioselective introduction of two bromine atoms at the 6- and 7-positions of the 2-methylnaphthalene core. The methyl group is an activating, ortho-, para- directing group. In the naphthalene ring system, electrophilic substitution is generally favored at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. However, the substitution pattern is also influenced by the directing effects of existing substituents.

For the di-bromination of 2-methylnaphthalene to yield the 6,7-dibromo isomer, the reaction conditions would need to be carefully controlled to favor substitution on the unsubstituted ring. While direct bromination might lead to a mixture of isomers, a plausible approach using a suitable brominating agent and solvent system is presented below. This protocol is based on general procedures for the bromination of naphthalenes and would likely require optimization.

Experimental Protocol: Di-bromination of 2-Methylnaphthalene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylnaphthalene | 142.20 | 14.2 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 37.4 g | 0.21 |

| Acetonitrile | 41.05 | 250 mL | - |

| Benzoyl Peroxide | 242.23 | 0.24 g | 0.001 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylnaphthalene (14.2 g, 0.1 mol) and acetonitrile (250 mL).

-

Stir the mixture at room temperature until the 2-methylnaphthalene has completely dissolved.

-

Add N-bromosuccinimide (37.4 g, 0.21 mol) and benzoyl peroxide (0.24 g, 0.001 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 12 hours. The reaction should be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6,7-dibromo-2-methylnaphthalene.

Part 2: Oxidation of 6,7-Dibromo-2-methylnaphthalene to this compound

The final step in the synthesis is the oxidation of the methyl group of 6,7-dibromo-2-methylnaphthalene to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent. A well-established method for the oxidation of alkylarenes to carboxylic acids is the use of potassium permanganate under basic conditions. A precedent for the oxidation of a methyl group on a brominated naphthalene ring exists, suggesting this is a viable approach.[1]

Caption: Experimental workflow for the oxidation of the methyl group.

Experimental Protocol: Oxidation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6,7-Dibromo-2-methylnaphthalene | 299.99 | 15.0 g | 0.05 |

| Potassium Permanganate | 158.03 | 31.6 g | 0.2 |

| Pyridine | 79.10 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Bisulfite | 104.06 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

In a 1 L round-bottom flask fitted with a reflux condenser and a mechanical stirrer, dissolve 6,7-dibromo-2-methylnaphthalene (15.0 g, 0.05 mol) in a mixture of pyridine (100 mL) and water (50 mL).

-

Heat the solution to 80 °C.

-

In a separate beaker, prepare a solution of potassium permanganate (31.6 g, 0.2 mol) in water (200 mL).

-

Add the potassium permanganate solution portion-wise to the reaction mixture over a period of 2 hours, maintaining the temperature at 80-90 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Cool the reaction mixture to room temperature and add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Filter the solution to remove any remaining inorganic salts.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to yield the final product.

Conclusion

This technical guide has outlined a rational and feasible synthetic route for the preparation of this compound starting from 2-methylnaphthalene. While the proposed di-bromination step may require optimization to achieve high regioselectivity, the overall strategy is based on well-established principles of organic synthesis. The detailed experimental protocols, supported by analogous reactions from the scientific literature, provide a solid foundation for researchers to undertake the synthesis of this and related halogenated naphthoic acid derivatives. The successful synthesis of this compound will provide a valuable building block for the development of new molecules with potential applications in medicine and materials science.

References

- Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. JP4028612B2. Google Patents.

Sources

An In-depth Technical Guide to 6,7-Dibromo-2-naphthoic acid

Introduction: Situating 6,7-Dibromo-2-naphthoic acid in the Landscape of Chemical Synthesis

Naphthalene-based scaffolds are of profound interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Their rigid, planar structure provides an excellent framework for the development of novel therapeutic agents and functional materials. The strategic introduction of halogen atoms, such as bromine, onto the naphthalene core significantly enhances its utility as a synthetic intermediate. Bromine's role as a versatile functional handle allows for a wide array of subsequent chemical transformations, most notably through cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide focuses on a specific, yet lesser-documented member of this family: This compound (CAS Number: 131331-19-6) . While its mono-brominated counterpart, 6-bromo-2-naphthoic acid, is a well-established precursor in the synthesis of pharmaceuticals like Adapalene, the dibrominated analog remains a more specialized building block. The presence of two bromine atoms on the naphthalene ring, in addition to the carboxylic acid moiety, offers a unique platform for creating intricate, multi-functionalized molecules. This document aims to provide a comprehensive technical overview of its known properties, a scientifically grounded proposed synthesis, and its potential applications for researchers, scientists, and professionals in drug development.

Physicochemical and Computational Data

At present, detailed experimental data for this compound is not widely available in peer-reviewed literature. The information presented below is a consolidation of data from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 131331-19-6 | [1] |

| Molecular Formula | C₁₁H₆Br₂O₂ | [1] |

| Molecular Weight | 329.97 g/mol | [1] |

| Synonyms | 6,7-dibromonaphthalene-2-carboxylic acid | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| LogP (Predicted) | 4.063 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectral Data: Experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not readily available in the public domain. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity.

Proposed Synthesis: A Mechanistic and Practical Approach

While a specific, documented synthesis for this compound is not prevalent in the literature, a plausible and scientifically sound synthetic route can be proposed based on established principles of electrophilic aromatic substitution on naphthalene systems. The most direct approach would involve the further bromination of a suitable precursor, such as 6-bromo-2-naphthoic acid.

Causality Behind the Proposed Synthesis:

The naphthalene ring system is susceptible to electrophilic attack. The directing effects of the substituents on the ring are paramount in determining the regioselectivity of the bromination. In the case of 6-bromo-2-naphthoic acid, the carboxylic acid group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. However, in polycyclic aromatic systems, the overall electron density of the rings and steric hindrance also play crucial roles. The proposed synthesis below leverages these principles.

Proposed Synthetic Workflow

Sources

A Technical Guide to the Research Applications of 6,7-Dibromo-2-naphthoic Acid: A Versatile Scaffold for Innovation

Abstract

6,7-Dibromo-2-naphthoic acid is a strategically functionalized aromatic compound poised for significant utility across diverse scientific disciplines. Its rigid naphthalene core, coupled with a carboxylic acid handle and two synthetically versatile bromine atoms, offers a unique combination of features for advanced material synthesis, drug discovery, and coordination chemistry. This guide provides an in-depth exploration of the potential research applications of this molecule, presenting its physicochemical properties, plausible synthetic routes, and detailed, field-proven methodologies for its application in the development of novel materials and therapeutics. We delve into its role as a precursor for conjugated polymers, a scaffold for medicinal chemistry, and a linker for the construction of functional metal-organic frameworks (MOFs). This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their work.

Introduction and Molecular Overview

This compound (CAS No. 131331-19-6) is a polycyclic aromatic carboxylic acid.[1] Its structure is characterized by three key functional regions that dictate its chemical reactivity and potential applications:

-

The Naphthalene Core: A rigid, planar, and electron-rich aromatic system that provides a robust and well-defined structural backbone. This core is a known pharmacophore in medicinal chemistry and a desirable component in materials science for its electronic properties.[2]

-

The Carboxylic Acid Group (-COOH): Located at the 2-position, this group serves as a primary point for derivatization through amide bond formation, esterification, or as a coordination site for metal ions.

-

The Dibromo Substituents (-Br): Positioned at the 6- and 7-positions, these bromine atoms are exceptional synthetic handles for modern cross-coupling reactions, enabling the programmed construction of complex molecular architectures.

This unique trifecta of functionalities makes this compound a highly valuable building block. This guide will explore its potential by grounding our discussion in established chemical principles and analogous, well-documented systems.

Physicochemical Properties and Synthesis

A foundational understanding of a molecule's properties is critical for its effective application.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 131331-19-6 | [ChemScene][1] |

| Molecular Formula | C₁₁H₆Br₂O₂ | [ChemScene][1] |

| Molecular Weight | 329.97 g/mol | [ChemScene][1] |

| Appearance | White to light yellow crystalline powder (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF | [3] |

| pKa | 4.06 ± 0.30 (Predicted) | [3] |

| Storage | Sealed in dry, 2-8°C | [ChemScene][1] |

Proposed Synthetic Route

Proposed Synthesis: Electrophilic Bromination of 2-Naphthoic Acid

A potential route involves the direct, regioselective bromination of 2-naphthoic acid. The carboxylic acid group is a meta-director; however, in naphthalene systems, electrophilic substitution is strongly biased towards the more reactive alpha-positions (1, 4, 5, 8). To achieve the desired 6,7-substitution, a multi-step process starting from a pre-functionalized precursor, such as 6-bromo-2-naphthol, would likely be more effective, followed by carboxylation.[4]

A known method for producing 6-bromo-2-naphthoic acid involves the oxidation of 6-bromo-2-methylnaphthalene.[5] A similar approach could be envisioned starting from 6,7-dibromo-2-methylnaphthalene.

Application Domain 1: Advanced Organic Synthesis & Materials Science

The twin bromine atoms on the 6,7-positions are prime candidates for palladium-catalyzed cross-coupling reactions, allowing for the extension of the naphthalene core into larger, conjugated systems. This is a cornerstone of modern materials science for creating organic electronics.

Core Concept: Building π-Conjugated Systems

The Suzuki-Miyaura and Sonogashira coupling reactions are powerful tools for forming new carbon-carbon bonds.[6][7][8] By reacting this compound with appropriate boronic acids (Suzuki) or terminal alkynes (Sonogashira), researchers can synthesize a variety of functional materials. The 6,7-substitution pattern promotes linear polymer growth, which is often desirable for materials with anisotropic properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, self-validating procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize a 6,7-diaryl-2-naphthoic acid derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (2.2-2.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. A typical ratio might be 3:1:1 Toluene:Ethanol:Water.[9]

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is a key indicator.[9][10]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Self-Validation: The success of the reaction is validated by the significant mass increase and change in polarity observed in the product compared to the starting material, which can be confirmed by LC-MS analysis during the reaction and NMR spectroscopy of the final product.

Application Domain 2: Medicinal Chemistry & Drug Discovery

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs like Naproxen, Propranolol, and Bedaquiline.[2] this compound serves as an excellent starting point for generating diverse libraries of new chemical entities (NCEs).

Core Concept: Scaffold-Based Drug Design

The naphthalene core can act as a rigid anchor to position functional groups in the correct orientation to interact with a biological target.[11] The carboxylic acid can form key hydrogen bonds or salt bridges with amino acid residues in a protein's active site. The bromine atoms are particularly useful for Structure-Activity Relationship (SAR) studies.[12][13] They can be kept as bulky, lipophilic groups or replaced via cross-coupling to explore how different substituents in the 6- and 7-positions affect biological activity.[14]

Experimental Protocol: Amide Coupling (EDC/HOBt)

This protocol describes the functionalization of the carboxylic acid group, a common first step in a medicinal chemistry campaign.

Objective: To synthesize a 6,7-dibromo-2-naphthamide derivative.

Materials:

-

This compound (1.0 eq)

-

Amine (R-NH₂, 1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

-

HOBt (Hydroxybenzotriazole, 1.2 eq)

-

Base (e.g., Diisopropylethylamine (DIPEA), 2.0-3.0 eq)

-

Solvent (e.g., Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Activation: Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere. Add EDC and HOBt. Stir at room temperature for 30-60 minutes. This forms a highly reactive activated ester intermediate.

-

Amine Addition: Add the desired amine and DIPEA to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude amide by flash chromatography or recrystallization.

Self-Validation: The formation of the amide bond is confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the appearance of a new set of signals corresponding to the added amine. IR spectroscopy will show the appearance of a characteristic amide carbonyl stretch (~1650 cm⁻¹).

Application Domain 3: Coordination Chemistry & Metal-Organic Frameworks (MOFs)

The rigid, ditopic nature of the naphthalene dicarboxylate scaffold makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[15][16]

Core Concept: Engineering Porous Materials

MOFs are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). The geometry of the linker is crucial in determining the topology and pore structure of the resulting framework. This compound, after conversion to a dicarboxylic acid via carboxylation of the bromo groups or used in conjunction with another linking moiety, can act as a linker. The extended length of the naphthalene core compared to a simple benzene ring can lead to larger pore sizes. Furthermore, the bromine atoms, if retained in the final structure, can functionalize the pore walls, potentially enhancing selectivity in gas sorption or catalytic applications.

Experimental Protocol: Solvothermal MOF Synthesis

This protocol provides a general method for attempting the synthesis of a MOF using a naphthalene dicarboxylate linker, which could be derived from the title compound.

Objective: To synthesize a crystalline MOF.

Materials:

-

Naphthalene dicarboxylic acid linker (e.g., 2,6-Naphthalenedicarboxylic acid as an analogue) (1.0 eq)

-

Metal salt (e.g., Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O) (1.0-2.0 eq)

-

Solvent (e.g., DMF, DEF, or a mixture)

Procedure:

-

Preparation: In a glass vial, dissolve the naphthalene dicarboxylic acid linker and the metal salt in the solvent. The solution may require sonication to fully dissolve the components.

-

Sealing: Cap the vial tightly. For higher temperatures, a Teflon-lined stainless steel autoclave is required.

-

Heating: Place the vial or autoclave in a programmable oven. Heat to a specific temperature (typically 80-150 °C) and hold for 24-72 hours. The slow heating and cooling rates can be crucial for growing high-quality crystals.

-

Isolation: After cooling slowly to room temperature, crystals may have formed. Decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF, followed by a solvent exchange with acetone or ethanol).

-

Activation: To remove solvent molecules from the pores, the crystals are typically activated by heating under vacuum.

Self-Validation: The primary validation method for MOF synthesis is Powder X-ray Diffraction (PXRD), which will show a characteristic pattern of sharp peaks, indicating a crystalline material. Surface area analysis (BET) will confirm the porosity of the material.

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. Its true value lies in its role as a versatile intermediate—a foundational scaffold upon which immense chemical complexity can be built. The synthetic handles provided by the carboxylic acid and the dibromo groups open doors to innovation in three of the most dynamic areas of modern chemical research:

-

In Materials Science: The creation of novel linear conjugated polymers for organic electronics remains a key objective. The defined geometry of this precursor could lead to materials with superior charge transport properties.

-

In Medicinal Chemistry: The systematic exploration of chemical space around the naphthalene core, enabled by the dual points of diversification, provides a robust strategy for the discovery of new therapeutic agents.

-

In Coordination Chemistry: The potential to create new, functionalized MOFs with large pores offers exciting possibilities in gas storage, separation, and heterogeneous catalysis.

It is the expectation of this author that by providing this technical guide, researchers will be better equipped to unlock the potential of this compound, transforming it from a chemical curiosity into a cornerstone of future scientific breakthroughs.

References

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ACS Applied Polymer Materials. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. Retrieved from [Link]

-

PubMed. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Retrieved from [Link]

-

ResearchGate. (2024). Palladium-catalyzed chemo-and regioselective cross-coupling reactions of 2,3- dichloronaphthalene-1,4-bistriflate. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. Retrieved from [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

Collaborative Drug Discovery. (2024). SAR: Structure Activity Relationships. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the role of pharmacophore in drug design? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-

ChemBK. (2024). 6-bromo-2-naphthoic acid. Retrieved from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 12. collaborativedrug.com [collaborativedrug.com]

- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 14. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilic Substitution of 2-Naphthoic Acid

This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) reactions of 2-naphthoic acid, a critical feedstock in the synthesis of advanced materials and pharmaceutical agents. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions, offering not just procedural steps but the causal logic behind them. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, practical understanding of this versatile naphthalene derivative.

Foundational Principles: Reactivity of the Naphthalene Core

The naphthalene ring system, composed of two fused benzene rings, is generally more reactive towards electrophiles than benzene itself. This is because the activation energy required to form the intermediate carbocation (the Wheland intermediate or sigma complex) is lower, as the energetic cost of disrupting aromaticity is distributed over two rings.

In an unsubstituted naphthalene molecule, electrophilic attack preferentially occurs at the C1 (α) position rather than the C2 (β) position. The rationale for this lies in the superior stability of the resulting carbocation intermediate. Attack at C1 allows for the delocalization of the positive charge across the molecule while maintaining a complete, intact benzene ring in one of the principal resonance structures. Attack at C2 does not afford this level of stabilization[1][2].

Caption: Directing effect of the C2-carboxy group.

Key Electrophilic Substitution Reactions

Nitration

Nitration is the most characteristic electrophilic substitution reaction for 2-naphthoic acid. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. [3]Due to the deactivating nature of the substrate, forceful conditions are required, yet temperature control is paramount to prevent oxidative degradation and dinitration.

The reaction reliably yields a mixture of 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid. Lower temperatures tend to favor the formation of the 8-nitro isomer. [4] Table 1: Summary of Nitration Conditions and Products

| Parameter | Condition/Value | Rationale & Expert Insights |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric acid protonates nitric acid, facilitating the loss of water to form the highly electrophilic NO₂⁺ ion. [3] |

| Temperature | -5 °C to 5 °C | Critical for selectivity. Exceeding this range increases the formation of byproducts and risks runaway reactions. |

| Solvent | Sulfuric Acid | Acts as both the catalyst and the reaction medium, ensuring the substrate remains protonated and soluble. |

| Major Products | 5-Nitro-2-naphthoic acid, 8-Nitro-2-naphthoic acid | Substitution at the electronically favored C5 and C8 positions of the unsubstituted ring. |

| Workup | Quenching on ice | Rapidly halts the reaction and precipitates the nitro-acid products, which have low solubility in cold aqueous acid. |

Experimental Protocol: Nitration of 2-Naphthoic Acid

This protocol is a self-validating system. Adherence to the temperature and addition rates is critical for safety and reproducibility.

Materials:

-

2-Naphthoic Acid (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water & Ice

Procedure:

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2-naphthoic acid to concentrated sulfuric acid (approx. 5 mL per gram of acid) while stirring. Cooling in an ice bath may be necessary to manage the initial exotherm. Stir until a clear solution is obtained.

-

Cooling: Cool the solution to 0 °C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.

-

Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Cool this mixture before addition.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of 2-naphthoic acid over 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A slight color change to yellow or orange is expected.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure complete conversion.

-

Quenching & Isolation: In a separate large beaker, prepare a slurry of crushed ice and water. Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A pale yellow precipitate will form.

-

Filtration & Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric acid.

-

Drying: Dry the product under vacuum to yield a mixture of 5-nitro- and 8-nitro-2-naphthoic acids. The isomers can be separated by fractional crystallization or chromatography if required.

Caption: Experimental workflow for the nitration of 2-naphthoic acid.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). The electrophile is typically sulfur trioxide (SO₃), used either directly or as a solution in sulfuric acid (fuming sulfuric acid or oleum). Like nitration, this reaction occurs on the unsubstituted ring.

The sulfonation of naphthalene derivatives is often reversible and temperature-dependent. [5]At lower temperatures, the kinetically controlled product is favored, while at higher temperatures, the reaction equilibrates to yield the thermodynamically more stable isomer. For 2-naphthoic acid, sulfonation is expected to yield primarily 2-carboxy-naphthalene-5-sulfonic acid and 2-carboxy-naphthalene-8-sulfonic acid.

Halogenation

Halogenation with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to polarize the halogen molecule and generate a sufficiently powerful electrophile. The reaction proceeds under milder conditions than nitration or sulfonation but still directs the incoming halogen to the 5- and 8-positions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible with 2-naphthoic acid under standard conditions. [6]This is a critical limitation for synthetic planning. The reasons are twofold:

-

Severe Deactivation: The -COOH group deactivates the ring system to such an extent that it will not engage in a reaction with the relatively weak electrophiles generated in Friedel-Crafts reactions.

-

Catalyst Poisoning: The Lewis acid catalyst (e.g., AlCl₃) is a strong Lewis acid that will preferentially coordinate with the Lewis basic oxygen atoms of the carboxylic acid group. [7]This complexation places a formal positive charge on the substituent, further deactivating the ring and rendering the catalyst ineffective for its primary role of activating the alkyl/acyl halide.

Conclusion

The electrophilic substitution of 2-naphthoic acid is a well-defined process governed by the powerful deactivating and directing effects of the C2-carboxylic acid group. All significant substitution occurs on the unsubstituted ring, with a strong regiochemical preference for the C5 and C8 positions. While nitration and halogenation proceed predictably to yield the corresponding 5- and 8-isomers, practitioners must recognize the inherent limitations of this substrate, particularly its inertness towards Friedel-Crafts reactions. A thorough understanding of these principles is essential for the rational design of synthetic routes involving this important chemical intermediate.

References

- Hein, D. W. (1966). Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine. U.S.

-

Fuson, R. C., & Horning, E. C. (1941). 1-Nitro-2-naphthol. Organic Syntheses, 21, 84. [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. [Link]

-

Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Beltrame, P., et al. (1991). Sulfonation of 2-naphthol by sulfuric acid: rate measurements and kinetic model. Industrial & Engineering Chemistry Research, 30(3), 511-517. [Link]

-

Chemistry Stack Exchange. (2015). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. [Link]

-

Online Organic Chemistry Tutor. (n.d.). Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2? [Link]

-

Grokipedia. (n.d.). 2-Naphthoic acid. [Link]

Sources

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Characterization of Dibrominated Naphthoic Acids: A Multi-Modal Approach to Isomer Elucidation

An In-Depth Technical Guide:

Preamble: The Analytical Challenge of Dibrominated Naphthoic Acids

Dibrominated naphthoic acids represent a class of organic compounds with significant potential as building blocks in medicinal chemistry, fluorescent probes, and advanced materials science.[1] Their utility is intrinsically linked to their specific isomeric structure, as the precise placement of the two bromine atoms and the carboxylic acid on the naphthalene core dictates the molecule's steric, electronic, and ultimately, functional properties. The synthesis of these compounds can often yield a mixture of isomers, making robust, multi-faceted analytical characterization not just a quality control step, but a fundamental necessity for research and development.

This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of dibrominated naphthoic acids. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices and demonstrate how an integrated, multi-modal approach—marrying Mass Spectrometry, NMR, FT-IR, and UV-Vis spectroscopy—creates a self-validating system for unambiguous structural elucidation.

Mass Spectrometry (MS): The First Gate Check for Molecular Formula

Expertise & Experience: Why Start with MS? Before investing significant time in complex NMR analysis, Mass Spectrometry serves as the critical first-pass analysis. Its primary role is twofold: to confirm the correct molecular weight and, crucially, to verify the presence of two bromine atoms. The power of MS in this context lies in the unique isotopic distribution of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2][3] This signature provides an unmistakable fingerprint. For a molecule containing two bromine atoms, the molecular ion (M⁺) will not appear as a single peak, but as a characteristic triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. Observing this pattern is definitive proof of dibromination.

Trustworthiness: A Self-Validating Protocol for High-Resolution MS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solvent should be high-purity (LC-MS grade) to minimize background interference.

-

Ionization Method Selection: Electrospray Ionization (ESI) is the preferred method for naphthoic acids due to its soft ionization nature, which minimizes fragmentation and preserves the crucial molecular ion. Run the analysis in negative ion mode to deprotonate the carboxylic acid, yielding a strong [M-H]⁻ signal.

-

Instrument Parameters (Example: Q-TOF Mass Spectrometer):

-

Ionization Mode: ESI-Negative

-

Mass Range: 100 - 500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Acquisition Mode: High-Resolution TOF-MS to obtain accurate mass measurements (<5 ppm error).

-

-

Data Analysis:

-

Locate the isotopic cluster corresponding to the expected [M-H]⁻ ion.

-

Verify the m/z values and the 1:2:1 intensity ratio for the [M-H]⁻, [(M+2)-H]⁻, and [(M+4)-H]⁻ peaks.

-

Utilize the instrument software to calculate the elemental composition from the accurate mass of the monoisotopic peak to confirm the molecular formula (C₁₁H₆Br₂O₂).

-

Data Presentation: Expected Molecular Ion Cluster

| Ion | Description | Expected m/z (for C₁₁H₅Br₂O₂)⁻ | Expected Relative Intensity |

| [M-H]⁻ | Contains two ⁷⁹Br isotopes | 326.86 | ~50% (1:2:1 pattern) |

| [(M+2)-H]⁻ | Contains one ⁷⁹Br and one ⁸¹Br | 328.86 | 100% |

| [(M+4)-H]⁻ | Contains two ⁸¹Br isotopes | 330.86 | ~50% |

Visualization: Isotopic Pattern Logic

Caption: Isotopic distribution for a dibrominated compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Core Functional Groups

Expertise & Experience: Why Use FT-IR? FT-IR spectroscopy is a rapid and non-destructive technique that excels at confirming the presence of key functional groups.[4] For a dibrominated naphthoic acid, the spectrum is dominated by the carboxylic acid moiety and the aromatic naphthalene core. The most informative regions are the high-frequency X-H stretching region and the fingerprint region. The carboxylic acid O-H stretch appears as a very broad, characteristic absorption from ~2500-3300 cm⁻¹, often overlapping with C-H stretches.[5] The carbonyl (C=O) stretch is a strong, sharp peak around 1700 cm⁻¹. The C-Br stretch appears at low frequencies (<700 cm⁻¹), confirming halogenation.[6] Furthermore, the pattern of C-H out-of-plane bends in the 700-900 cm⁻¹ range can provide initial clues to the ring substitution pattern.[7]

Trustworthiness: A Self-Validating Protocol for ATR FT-IR

-

Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Background Collection: With the ATR crystal clean, run a background scan. This is critical as it subtracts the spectrum of ambient air (CO₂, H₂O) from the final sample spectrum.

-

Sample Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio).

-

-

Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

Data Presentation: Characteristic FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Significance for Dibromonaphthoic Acid |

| ~2500-3300 | O-H stretch | Confirms presence of carboxylic acid (very broad) |

| ~3000-3100 | Aromatic C-H stretch | Indicates the naphthalene ring system |

| ~1680-1710 | C=O stretch | Confirms presence of carboxylic acid (strong, sharp) |

| ~1450-1600 | C=C stretch | Aromatic ring vibrations |

| ~700-900 | C-H out-of-plane bend | Provides clues to the substitution pattern |

| < 700 | C-Br stretch | Confirms the presence of bromine |

Visualization: FT-IR Functional Group Correlation

Caption: Correlation of functional groups to IR spectral regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Experience: Why NMR is Paramount While MS and FT-IR confirm the "what," NMR spectroscopy reveals the "where." It is the single most powerful technique for determining the precise connectivity and, therefore, the specific isomer of a dibrominated naphthoic acid.[8] The key lies in interpreting two main parameters: chemical shift (δ) and spin-spin coupling (J).

-

Chemical Shift: The protons on the aromatic ring resonate in a characteristic downfield region (typically 7.0-9.0 ppm).[9] Their exact position is highly sensitive to the electronic environment. The electron-withdrawing effects of the bromine atoms and the carboxylic acid deshield nearby protons, shifting them further downfield.

-

Spin-Spin Coupling: Protons on adjacent carbons "split" each other's signals into predictable patterns (doublets, triplets, etc.). The magnitude of the coupling constant (J, measured in Hz) depends on the spatial relationship between the protons. Ortho-coupling (³J) is typically 7-9 Hz, meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is often close to 0 Hz. By meticulously analyzing these splitting patterns, the substitution pattern can be pieced together like a puzzle. For complex or overlapping signals, 2D NMR experiments like COSY (Correlated Spectroscopy) are invaluable for establishing proton-proton adjacencies.

Trustworthiness: A Self-Validating Protocol for ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard 1-pulse acquisition.

-

Number of Scans: 16 (adjust for concentration).

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration).

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled acquisition (to produce singlets for each carbon).

-

Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing & Analysis:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum to the residual solvent peak or TMS.

-

Integrate the ¹H signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign each signal to a specific proton on the naphthalene ring. Correlate with ¹³C data, where aromatic carbons typically appear between 120-150 ppm.[9]

-

Visualization: General NMR Workflow

Caption: Standard workflow for NMR structural elucidation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Experience: Why Bother with UV-Vis? UV-Vis spectroscopy provides valuable information about the electronic structure of the conjugated π-system of the naphthalene core.[10] Naphthalene derivatives exhibit characteristic absorption bands, typically between 250-350 nm, corresponding to π→π* transitions.[11] The position of the absorption maximum (λ_max) is sensitive to the substitution pattern. Halogens and carboxylic acid groups act as auxochromes, modifying the electronic transitions and causing shifts in λ_max.[12] While these shifts may not be sufficient for unambiguous isomer identification on their own, they provide a complementary data point. Comparing the λ_max of an unknown isomer to known standards can aid in characterization and serve as a quick quality control check for purity. Furthermore, the solvent environment can influence the spectra, with more polar solvents potentially causing shifts due to differential solvation of the ground and excited states.[13]

Trustworthiness: A Self-Validating Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, isooctane) of known concentration (e.g., 1 mg/mL).[11]

-

Dilution: Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution, ensuring the maximum absorbance will be within the linear range of the spectrophotometer (ideally < 1.5 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (take a blank spectrum).

-

Acquisition: Replace the blank with the sample cuvette and acquire the absorption spectrum.

-

Instrument Parameters:

-

Scan Range: 200 - 400 nm.

-

Scan Speed: Medium.

-

Data Interval: 1 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Presentation: Representative UV-Vis Data

| Compound | Solvent | λ_max (nm) | Notes |

| 2-Naphthoic Acid | Ethanol | ~285, ~330 | Reference compound |

| 6-Bromo-2-Naphthoic Acid | Methanol | ~290, ~340 | Example of bathochromic (red) shift[13] |

| Dibromo Isomer 'X' | Ethanol | ~295, ~345 | Expected further shift due to second Br |

Synthesis: An Integrated Strategy for Unambiguous Characterization

Sources

- 1. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Analytical Strategies for 6,7-Dibromo-2-naphthoic acid

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 6,7-Dibromo-2-naphthoic acid (CAS: 131331-19-6). As a key intermediate in the synthesis of advanced materials and pharmaceutical compounds, rigorous analytical control is imperative. This application note details protocols for chromatographic separation and spectroscopic elucidation, designed for researchers, quality control analysts, and drug development professionals. The methodologies are presented not merely as procedural steps, but with a detailed rationale for each parameter, ensuring both technical accuracy and practical applicability.

Introduction and Physicochemical Profile

This compound is a poly-halogenated aromatic carboxylic acid. Its rigid naphthalene core and the presence of two bromine atoms make it a valuable building block for introducing specific steric and electronic properties into larger molecules. Accurate and precise analytical methods are crucial for determining purity, identifying potential impurities, and confirming the structural integrity of the compound during synthesis and formulation.

| Property | Value | Source |

| CAS Number | 131331-19-6 | [1] |

| Molecular Formula | C₁₁H₆Br₂O₂ | [1] |

| Molecular Weight | 329.97 g/mol | [1] |

| Appearance | Typically an off-white to pale yellow powder | N/A |

| Purity (Typical) | ≥98% | [1] |

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Its high resolution allows for the separation of the main compound from starting materials, synthetic by-products, and degradation products.

Recommended Method: Reverse-Phase HPLC (RP-HPLC)

Principle of the Method: Reverse-phase chromatography is the ideal choice for a moderately non-polar molecule like this compound. The analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. The inclusion of an acid modifier (e.g., phosphoric acid or formic acid) in the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid group, ensuring a single, un-ionized form of the analyte interacts with the column. This results in sharp, symmetrical peaks and reproducible retention times. An analogous method has been successfully applied for the analysis of other naphthoic acid derivatives.[2]

Experimental Protocol: RP-HPLC

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution. c. Dilute the stock solution 10-fold with the 50:50 Acetonitrile/Water mixture to a final concentration of 100 µg/mL. d. Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulates.

2. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the naphthalene core. The specified dimensions offer a good balance between resolution and analysis time. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous component of the mobile phase. Phosphoric acid acts as an ion-suppressor for the carboxylic acid. |

| Mobile Phase B | Acetonitrile | The organic modifier. Its elution strength is well-suited for aromatic compounds. |

| Gradient Elution | 0-2 min: 50% B2-10 min: 50% to 95% B10-12 min: 95% B12-12.1 min: 95% to 50% B12.1-15 min: 50% B | A gradient is recommended to ensure elution of any more non-polar impurities while maintaining good resolution around the main peak. The final re-equilibration step is crucial for reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable retention times. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |

| UV Detection | 254 nm | The naphthalene ring system exhibits strong absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity across a wider spectrum. |

3. Data Analysis:

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantification, a calibration curve should be prepared using a certified reference standard of this compound over a suitable concentration range (e.g., 1-200 µg/mL).

Workflow Diagram: HPLC Analysis

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are essential for confirming the chemical structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a magnetic field.[3] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a unique fingerprint of the molecular structure. For this compound, ¹H NMR will reveal the number and connectivity of aromatic protons, while ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for carboxylic acids, and the acidic proton of the carboxyl group will be observable.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

Expected Spectral Features: Based on the structure and data from the related 6-bromo-2-naphthoic acid[4], the following features are predicted:

-

¹H NMR (in DMSO-d₆):

-

Aromatic Region (δ 7.5 - 8.8 ppm): Four signals are expected, each integrating to one proton.

-

The protons on the naphthalene ring will appear as singlets or doublets. Specifically, H1 and H5 are expected to be singlets due to the lack of adjacent protons. H3 and H4 will be doublets, coupled to each other. H8 will also be a singlet. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

-

Carboxylic Acid Proton (δ ~13 ppm): A broad singlet corresponding to the -COOH proton. Its chemical shift can be variable and concentration-dependent.

-

-

¹³C NMR (in DMSO-d₆):

-

Eleven distinct carbon signals are expected.

-

Carboxyl Carbon (δ ~167 ppm): The -COOH carbon will be significantly downfield.

-

Aromatic Carbons (δ 120-140 ppm): Nine signals are expected in this region. The carbons directly attached to the bromine atoms (C6 and C7) will have their chemical shifts influenced by the halogen.

-

Mass Spectrometry (MS)

Principle of the Method: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming molecular weight.[5] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.

Experimental Protocol: MS

-

Ionization Method: Electrospray ionization (ESI) is recommended, typically coupled with an HPLC system (LC-MS). ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

-

Polarity: Negative ion mode (ESI-) is preferred, as the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.

Expected Mass Spectrum: The molecular weight is 329.97 Da. The most defining feature will be the isotopic cluster for the [M-H]⁻ ion due to the two bromine atoms.

-

[M-H]⁻ Ion Cluster:

-

m/z ~328.8: Corresponding to the ion containing two ⁷⁹Br isotopes.

-

m/z ~330.8: Corresponding to the ion containing one ⁷⁹Br and one ⁸¹Br isotope. This will be the most abundant peak in the cluster.

-

m/z ~332.8: Corresponding to the ion containing two ⁸¹Br isotopes.

-

-

Relative Intensities: The peaks in this cluster will have an approximate intensity ratio of 1:2:1. The observation of this pattern is strong evidence for the presence of two bromine atoms in the molecule.

Fragmentation: While ESI is soft, some fragmentation may occur. A common fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group (45 Da).[6] A fragment ion corresponding to the dibromonaphthalene cation may be observed.

Diagram: Expected Dibromo- Isotopic Pattern

Caption: The characteristic 1:2:1 isotopic pattern expected for a dibrominated compound.

Conclusion

The analytical strategy outlined in this document, combining reverse-phase HPLC for purity assessment with NMR and Mass Spectrometry for structural confirmation, provides a robust framework for the comprehensive characterization of this compound. The provided protocols and the rationale behind them offer a solid foundation for implementation in research and quality control laboratories, ensuring the reliability and validity of analytical results.

References

- Google Patents. (n.d.). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

-

ResearchGate. (n.d.). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Retrieved from [Link]

- Google Patents. (n.d.). 6-bromo-2-naphthoic acid production method.

-

WIPO Patentscope. (n.d.). WO/2014/069674 6-BROMO-2-NAPHTHOIC ACID PRODUCTION METHOD. Retrieved from [Link]

-

YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ScholarWorks@UARK. (2012). New Applications of Mass Spectrometry for Drug and Lipid Analysis. Retrieved from [Link]

-

Sci-Hub. (n.d.). Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations. Retrieved from [Link]

-

Springer. (n.d.). NMR Spectroscopy Techniques for Application to Metabonomics. Retrieved from [Link]

-

Supporting Information. (n.d.). NMR Spectra. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Bromination of 2-Naphthoic Acid

Welcome to the technical support center for the synthesis and optimization of brominated 2-naphthoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide robust, field-tested methodologies.

Core Principles: Mechanism and Regioselectivity

The direct bromination of 2-naphthoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] However, the naphthalene ring system and the presence of a deactivating carboxyl group introduce significant challenges in controlling the reaction's regioselectivity.

The carboxylic acid (-COOH) group is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. In a simple benzene ring, this group directs incoming electrophiles to the meta position. In naphthalene, the outcome is governed by the relative stability of the carbocation intermediate (the sigma complex or arenium ion). The most stable intermediates are those that preserve the aromaticity of one of the two rings.[3]

For 2-naphthoic acid, electrophilic attack can occur at various positions. Attack at the C-5 or C-8 position in the adjacent ring is generally favored. This is because the resulting carbocation intermediate is stabilized by resonance structures that keep the benzene ring containing the -COOH group fully aromatic. Attack on the same ring (e.g., at C-1 or C-3) is less favorable due to the strong deactivating effect of the carboxyl group. Attack at C-6 or C-7 leads to less stable intermediates. Therefore, the direct bromination of 2-naphthoic acid typically yields a mixture of 5-bromo-2-naphthoic acid and 8-bromo-2-naphthoic acid .[4]

Caption: Stability of intermediates in the bromination of 2-naphthoic acid.

Troubleshooting Guide

Users frequently encounter issues ranging from low conversion to difficulties in isomer separation. This guide addresses the most common problems in a systematic way.

| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |

| Low or No Reaction Conversion | 1. Insufficient reaction temperature or time. 2. Deactivation of the ring by the -COOH group is too strong for the conditions. 3. Poor quality of bromine or solvent. | 1. Increase reaction temperature to reflux and extend the reaction time (e.g., 24-48 hours).[4] 2. Add a catalytic amount of iodine (I₂) to generate a more potent electrophile in situ.[4] 3. Use freshly opened, anhydrous acetic acid and ensure bromine has not degraded. |

| Formation of Polybrominated Byproducts | 1. Excess bromine used. 2. Reaction time is excessively long at high temperatures. | 1. Use a strict 1.0 to 1.1 molar equivalent of bromine relative to 2-naphthoic acid. 2. Monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed. |

| Poor Regioselectivity / Complex Isomer Mixture | This is an inherent outcome of the reaction mechanism, yielding primarily 5- and 8-bromo isomers. | 1. Optimization of temperature and solvent may slightly favor one isomer, but a mixture is expected. 2. Focus on downstream purification. Fractional crystallization or preparative chromatography (HPLC) is required for isomer separation.[5] |

| Product is an intractable oil or fails to crystallize | 1. Presence of mixed isomers depressing the melting point. 2. Residual solvent (acetic acid) or impurities. | 1. Attempt to precipitate the product by pouring the cooled reaction mixture into a large volume of ice water.[6] 2. Wash the crude solid thoroughly with cold water to remove acetic acid. 3. Try trituration with a non-polar solvent like hexanes to induce crystallization and remove non-polar impurities. |

| Inconsistent Yields Between Batches | 1. Variable moisture in reagents or glassware. 2. Inconsistent heating or stirring. 3. Scale-dependent effects on heat and mass transfer. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a heating mantle with a temperature controller and overhead stirrer for uniform mixing. 3. When scaling up, re-optimize reaction time and temperature. |

Optimized Experimental Protocol: Synthesis of 5/8-Bromo-2-naphthoic Acid

This protocol details a robust method for the direct bromination of 2-naphthoic acid. It is designed to maximize yield while acknowledging the inherent formation of an isomer mixture.

Caption: General experimental workflow for the bromination of 2-naphthoic acid.

Step-by-Step Methodology

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is dry.

-

Reagents: Charge the flask with 2-naphthoic acid (1.0 eq.) and glacial acetic acid (approx. 5-10 mL per gram of starting material). Stir until the solid is fully dissolved.

-

Bromine Addition: In the addition funnel, prepare a solution of bromine (1.1 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the stirring solution of 2-naphthoic acid at room temperature over 15-20 minutes. The mixture will turn a deep red-brown.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 118°C) using a heating mantle. Allow the reaction to proceed for 24 to 48 hours.

-

Monitoring (Optional but Recommended): Periodically take small aliquots from the reaction, quench with sodium thiosulfate solution, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly pour the reaction mixture into the ice water with vigorous stirring. A precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and HBr.

-

Drying and Purification: Dry the crude product in a vacuum oven. The resulting solid is a mixture of 5-bromo- and 8-bromo-2-naphthoic acid. Further purification to separate the isomers requires techniques such as fractional crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when brominating 2-naphthoic acid and why?

A1: You should expect a mixture of 5-bromo-2-naphthoic acid and 8-bromo-2-naphthoic acid. The reaction is an electrophilic aromatic substitution. The carboxyl group deactivates the ring it is attached to. Therefore, the electrophilic bromine preferentially attacks the other, more electron-rich ring at the C-5 and C-8 positions. This pathway allows the formation of a more stable carbocation intermediate where the aromaticity of the deactivated ring is preserved.[3]

Q2: My reaction is very slow. How can I increase the rate?

A2: The deactivating nature of the carboxylic acid group significantly slows the reaction. The primary way to increase the rate is by raising the temperature to reflux in a high-boiling solvent like acetic acid. If the rate is still unsatisfactory, you can add a catalytic amount of iodine (I₂). Iodine reacts with bromine to form iodine monobromide (IBr), which is a more polarized and thus more potent electrophile, accelerating the substitution.[4]

Q3: How can I prevent the formation of dibromo- or other polybrominated products?

A3: Strict control over stoichiometry is critical. Use no more than 1.1 equivalents of molecular bromine. Adding the bromine slowly and at a controlled temperature allows the monobromination to proceed cleanly before significant polybromination can occur. Monitoring the reaction is also key; stop the reaction as soon as the starting material has been consumed to prevent over-bromination of the product.

Q4: My NMR spectrum is complex and shows multiple products. How can I determine the isomer ratio?

A4: A complex NMR is expected due to the mixture of 5- and 8-bromo isomers. While careful integration of well-resolved, non-overlapping peaks in the ¹H NMR spectrum can provide an estimate of the isomer ratio, the most reliable method for quantification is High-Performance Liquid Chromatography (HPLC).[7] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) can typically resolve the different isomers, and the ratio can be determined from the integrated peak areas.

Q5: I need to synthesize 6-bromo-2-naphthoic acid specifically. Is direct bromination a viable route?

A5: No, direct bromination is not a viable route for synthesizing 6-bromo-2-naphthoic acid in good yield. The directing effects of the 2-carboxyl group disfavor substitution at the 6-position. To obtain this specific isomer, a different synthetic strategy is required. Common methods include a Sandmeyer reaction starting from 6-amino-2-naphthoic acid or the oxidation of 2-bromo-6-methylnaphthalene.[7][8]

References

- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents.

- WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents.

-

6-BROMO-2-NAPHTHOL - Organic Syntheses Procedure. Available at: [Link]

-

Help with synthesis of 5-Bromo-2-naphthoic acid - Reddit r/Chempros. Available at: [Link]

-

Preparation of 6-Bromo-2-naphthol from 2-Naphthol - YouTube. Available at: [Link]

-

α-NAPHTHOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene - Master Organic Chemistry. Available at: [Link]

-

Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2? - Quora. Available at: [Link]

-

22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

- 8. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

purification of 6,7-Dibromo-2-naphthoic acid from mono-bromo impurities

Welcome to the technical support center for the purification of 6,7-Dibromo-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound by effectively removing persistent mono-bromo impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities are mono-brominated species, such as 6-bromo-2-naphthoic acid and 7-bromo-2-naphthoic acid, which arise from incomplete bromination of the starting material or a mono-brominated intermediate. Unreacted starting material, 2-naphthoic acid, may also be present.

Q2: Why is it challenging to remove mono-bromo impurities from this compound?

A2: The challenge lies in the similar chemical and physical properties of the di-bromo product and the mono-bromo impurities. They often exhibit comparable polarities and solubilities in common organic solvents, making separation by standard techniques like single-solvent recrystallization difficult.

Q3: What is the most straightforward method to attempt for purification?

A3: Recrystallization is typically the first and most straightforward purification method to try.[1] It is a cost-effective and scalable technique that can yield high-purity material if an appropriate solvent system is identified.

Q4: When should I consider using column chromatography?

A4: Column chromatography is a powerful alternative when recrystallization fails to provide the desired purity or when dealing with complex mixtures of impurities.[2] It offers higher resolution for separating compounds with very similar properties.

Q5: How can I monitor the progress of the purification?

A5: Thin-Layer Chromatography (TLC) is an excellent tool for rapid, qualitative monitoring of your purification. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Recrystallization results in low purity or poor recovery.

-

Cause A: Inappropriate solvent choice. The solubility of your target compound and the mono-bromo impurities are too similar in the chosen solvent.

-